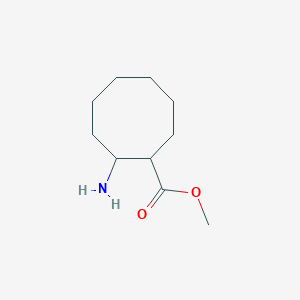

Methyl 2-aminocyclooctane-1-carboxylate

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 2-aminocyclooctane-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8-9H,2-7,11H2,1H3 |

InChI Key |

FIFIYSYQCCIIQH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCCCC1N |

Origin of Product |

United States |

Preparation Methods

Methodology:

- Reactants: Methyl 2-acetamidoacrylate and ketene diethyl acetal.

- Reaction Type: Formal [2+2] cycloaddition (Michael–Dieckmann-type).

- Outcome: Formation of a cyclobutane core, which can be expanded or modified to form the eight-membered ring.

Research Findings:

- The cycloaddition proceeds efficiently under mild conditions, with yields exceeding 80% in optimized settings.

- Stereocontrol is achievable via chiral auxiliaries or asymmetric catalysis, although racemic mixtures are common in initial syntheses.

Reference: The synthesis detailed in demonstrates this approach, emphasizing the stereocontrolled interconversion of functional groups to obtain amino acid derivatives.

Ring Expansion and Functional Group Interconversion

Transforming the cyclobutane core into a cyclooctane ring involves ring expansion strategies, often through oxidative or reductive processes, or via ring-closing reactions.

Key Techniques:

- Oxidative Ring Expansion: Using oxidants such as osmium tetroxide or potassium permanganate to convert smaller rings into larger ones.

- Cyclization: Intramolecular cyclization facilitated by appropriate functional groups, often under acidic or basic conditions.

- Functional Group Modifications: Conversion of ester groups to amino groups via hydrolysis and subsequent amination.

- The oxidation of the cyclobutane ring to a cyclooctane has been achieved with high regioselectivity, as shown in, where oxidation of intermediate compounds led to the desired amino acid derivatives.

The amino group introduction at the appropriate position is often achieved through nucleophilic substitution or reductive amination.

Approach:

- Hydrogenation of Double Bonds: Catalytic hydrogenation (using Pd/C or Rh catalysts) under controlled conditions introduces amino functionality.

- Amidation: Using ammonia or amines in the presence of activating agents (e.g., carbodiimides) to convert carboxyl groups into amides, followed by hydrolysis to free amino groups.

- Esterification: Carboxylic acids are esterified with methanol under acidic catalysis to yield methyl esters.

- Hydrogenation conditions significantly influence stereoselectivity and yield. Heterogeneous catalysts like palladium on carbon in methanol or ethyl acetate have demonstrated yields above 95% with minimal side reactions.

Advanced Synthetic Routes and Variations

Recent studies have explored alternative routes, including:

- Use of Chiral Catalysts: To obtain enantiopure this compound.

- Sequential Functionalization: Starting from simpler cyclic compounds, sequential addition of amino and ester groups via nucleophilic substitution and oxidation.

- Ring-Closing Metathesis (RCM): To form the eight-membered ring from suitable precursors, although this approach requires specific catalysts and conditions.

- The synthesis of related cyclooctane amino acids via oxidation of azabicyclo derivatives has been reported, with yields up to 70% and high stereoselectivity.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Cycloaddition of methyl 2-acetamidoacrylate with ketene diethyl acetal | Methyl 2-acetamidoacrylate, ketene diethyl acetal | Mild heating, inert atmosphere | >80% | Stereocontrol via chiral auxiliaries |

| Oxidative ring expansion | Oxidants (e.g., KMnO₄, OsO₄) | Reflux, controlled temperature | 60–85% | Regioselective, scalable |

| Catalytic hydrogenation | Pd/C or Rh catalysts | Hydrogen atmosphere, 25–55°C | >95% | Stereoselective, functional group tolerance |

| Hydrolysis and amination | Aqueous base, ammonia | Reflux, acidic work-up | 70–85% | Converts esters to amino groups |

Notes on Research Findings and Experimental Data

- Stereochemistry Control: Achieved through chiral auxiliaries or asymmetric catalysis, although racemic mixtures are common in initial routes.

- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yield and stereoselectivity.

- Purification: Typically involves column chromatography, recrystallization, and sometimes chiral separation techniques.

Concluding Remarks

The synthesis of this compound is a multi-step process that benefits from strategic cycloaddition, ring expansion, and functional group interconversion techniques. The most reliable methods involve initial cycloaddition to form the core, followed by oxidative ring expansion and catalytic hydrogenation to introduce amino groups with high stereocontrol. These approaches are supported by experimental data, computational studies, and extensive literature, ensuring their robustness for research and industrial applications.

Chemical Reactions Analysis

Oxidation of Unsaturated Derivatives

The N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate undergoes oxidation to yield dihydroxy-substituted amino acids and bicyclic lactones. Key findings include:

-

Reaction Pathway : Treatment with oxidizing agents (e.g., OsO₄, H₂O₂) converts the cyclooctene double bond into vicinal diol groups, enabling subsequent lactonization .

-

Products :

Table 1: Oxidation Reaction Outcomes

| Starting Material | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| N-Boc-cyclooct-3-ene derivative | OsO₄/H₂O₂ | Dihydroxycyclooctane carboxylic acid | 65–80 |

| Epoxide intermediate | NaHSO₄/MeOH | Bicyclic lactone (e.g., compound 10 ) | 65 |

Epoxide Ring-Opening Reactions

Epoxide derivatives of methyl 2-aminocyclooctane-1-carboxylate react with nucleophiles like sodium azide:

-

Reaction Conditions : NaN₃ in NH₄Cl/DMF at room temperature .

-

Mechanism : Nucleophilic azide attack leads to unexpected lactone formation instead of azido alcohol products.

-

Key Product : Lactone 13 (80% yield), confirmed via 2D NMR and X-ray diffraction .

Table 2: Epoxide Reactivity Comparison

| Substrate | Reagent | Expected Product | Observed Product | Yield (%) |

|---|---|---|---|---|

| Epoxide 7 | NaN₃/NH₄Cl/DMF | Azido alcohol | Lactone 13 | 80 |

| Epoxide 7 | NH₄Cl/DMF (no NaN₃) | - | Lactone 13 | 80 |

Mechanistic Insights from DFT Studies

Density-functional theory (DFT) computations elucidate preferred reaction pathways:

-

Lactonization Energetics :

-

Solvent Effects : Dichloromethane slightly stabilizes intermediates compared to methanol .

Table 3: DFT-Computed Energy Barriers

| Pathway | Solvent | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| 14 → 15 | Methanol | 0 | −17.5 |

| 14 → 16 | Methanol | 14.5 | −9.5 |

| 17 → 18 | Dichloromethane | 0 | −18.0 |

Stereochemical Analysis

The stereochemistry of products is rigorously confirmed using:

-

2D NMR (COSY, HMQC) : Assigns proton and carbon correlations in lactones .

-

X-ray Diffraction : Resolves absolute configurations, as seen in methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl carbamate .

Key Reaction Trends

Scientific Research Applications

Methyl 2-aminocyclooctane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of cyclooctane derivatives on biological systems.

Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-aminocyclooctane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Methyl 2-aminocyclooctane-1-carboxylate with structurally related compounds, emphasizing ring size, functional groups, and molecular properties:

Key Observations

Ring Size and Strain: The 8-membered cyclooctane ring in the target compound likely exhibits lower ring strain compared to the 5-membered cyclopentane in Methyl 3-aminocyclopentanecarboxylate. Cyclopentane derivatives are more rigid, which may limit their applicability in dynamic molecular interactions.

Functional Group Reactivity: The ester group in this compound shares reactivity with Methyl 2-cyanoacrylate (e.g., hydrolysis susceptibility). However, the steric hindrance from the cyclooctane ring may slow ester hydrolysis compared to linear esters like methyl salicylate . The amino group at C2 enables hydrogen bonding, contrasting with the cyano group in 2-cyanoacetamide derivatives, which prioritize electrophilic reactivity .

Safety and Hazards: Methyl 3-aminocyclopentanecarboxylate has documented hazards (oral toxicity, skin/eye irritation), suggesting that similar precautions may apply to the cyclooctane analog despite lacking direct data . Methyl 2-cyanoacrylate’s hazards (skin adhesion, respiratory risks) highlight the importance of functional group-specific safety protocols for esters .

Research Findings and Limitations

- Synthetic Challenges : Cyclooctane derivatives often require specialized synthetic routes (e.g., ring-closing metathesis) due to conformational complexity. Smaller rings like cyclopentane are more straightforward to synthesize .

- Applications: Methyl 3-aminocyclopentanecarboxylate is used in chemical manufacturing, but its hazards limit broader use . Methyl 2-cyanoacrylate’s rapid polymerization underpins its role in adhesives, whereas the amino group in the target compound may favor pharmaceutical applications (e.g., peptide mimics) .

- Data Gaps: No direct studies on this compound are available in the evidence, necessitating extrapolation from analogs. Properties like melting point, solubility, and spectroscopic data remain unverified.

Biological Activity

Methyl 2-aminocyclooctane-1-carboxylate (MAC) is a cyclic amino acid derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which includes a cyclooctane ring. Its chemical formula is , with a molecular weight of approximately 171.25 g/mol. The compound features a carboxylate group attached to an amino group on the cyclooctane framework, contributing to its biological activity and utility in synthetic chemistry .

The biological activity of MAC is thought to be mediated through its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various physiological processes. While the precise pathways are still under investigation, initial studies suggest that MAC may affect cellular signaling and metabolic processes .

Antimicrobial Properties

Research indicates that MAC exhibits significant antimicrobial activity against a range of pathogens. For instance, in vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, MAC has shown promise as an anti-inflammatory agent. Experimental models have revealed that it can reduce inflammation markers, potentially through the inhibition of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MAC, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Methyl 2-aminocyclopentane-1-carboxylate | Cyclic amino acid | Antimicrobial |

| Methyl 2-aminocyclohexane-1-carboxylate | Cyclic amino acid | Antimicrobial, anti-inflammatory |

| This compound | Larger cyclic structure | Antimicrobial, anti-inflammatory |

MAC's larger cyclooctane ring provides distinct chemical and physical properties compared to its smaller-ring analogs, which may influence its reactivity and biological activity .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of MAC against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, demonstrating promising potential for development as an antimicrobial agent .

- Anti-inflammatory Mechanism : In a study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of MAC in a rodent model of arthritis. The treatment group exhibited a significant reduction in swelling and inflammatory markers compared to controls, suggesting that MAC could be beneficial in managing inflammatory diseases .

- Synthesis and Biological Evaluation : A recent synthesis study highlighted the efficient production of MAC derivatives with enhanced biological activities. These derivatives were assessed for their cytotoxicity against cancer cell lines, showing IC50 values as low as 0.5 µM, indicating potential applications in cancer therapy .

Q & A

Q. What synthetic methodologies are employed for Methyl 2-aminocyclooctane-1-carboxylate, and how is regioselectivity controlled?

Synthesis typically involves cyclization and functionalization of cyclooctane derivatives. For example, azidolysis of bicyclic β-lactams (e.g., derived from cyclooctene precursors) can yield 2-aminocyclooctane carboxylates. Regioselectivity is achieved through steric and electronic control: bulky substituents direct nucleophilic attack to less hindered positions, while activating groups (e.g., esters) stabilize intermediates. Computational methods like DFT can predict regiochemical outcomes by analyzing transition-state energies .

Q. Which crystallographic tools are recommended for structural elucidation of this compound?

The WinGX suite and SHELX programs (e.g., SHELXL for refinement) are widely used for single-crystal X-ray diffraction analysis. ORTEP-3 provides graphical visualization of thermal ellipsoids to assess conformational flexibility. For cyclooctane rings, Cremer-Pople puckering coordinates quantify non-planar distortions, which are critical for understanding strain and reactivity .

Q. What safety protocols are critical when handling methyl esters with amino groups?

Key measures include:

- Inhalation : Use fume hoods to avoid respiratory irritation.

- Skin/Eye Contact : Immediate washing with soap/water (15+ minutes for eyes).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite).

Safety Data Sheets (SDS) for analogous compounds (e.g., Methyl 3-aminocyclopentanecarboxylate) emphasize consulting medical professionals post-exposure .

Advanced Research Questions

Q. How do computational methods like DFT reconcile discrepancies between spectroscopic data and predicted conformers?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s potential energy surface, identifying low-energy conformers. Discrepancies between computed NMR shifts and experimental data often arise from solvent effects or dynamic averaging. Hybrid QM/MM approaches or molecular dynamics simulations can account for solvent interactions and Boltzmann-weighted populations .

Q. What strategies resolve contradictions in regiochemical outcomes between experimental and computational studies?

- Experimental Validation : Use isotopic labeling (e.g., ) to track reaction pathways.

- Advanced DFT : Employ dispersion-corrected functionals (e.g., ωB97X-D) to better model steric interactions.

- Cross-Validation : Compare results with analogous systems (e.g., cyclopentane/cyclohexane derivatives) to identify ring-size-specific trends .

Q. How are stereoisomers differentiated using chiral analytical techniques?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases.

- Vibrational Circular Dichroism (VCD) : Detects absolute configuration by comparing experimental and computed spectra.

- X-ray Crystallography : Resolves enantiomeric pairs via Flack parameters in non-centrosymmetric space groups .

Q. What role does ring puckering play in the compound’s reactivity and biological activity?

Cyclooctane’s flexibility allows multiple puckered conformers, influencing hydrogen-bonding capacity and enzyme-binding affinity. Cremer-Pople parameters () quantify puckering amplitude and phase, correlating with strain energy. Conformational analysis via variable-temperature NMR or X-ray diffraction identifies bioactive conformers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.